N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Descripción

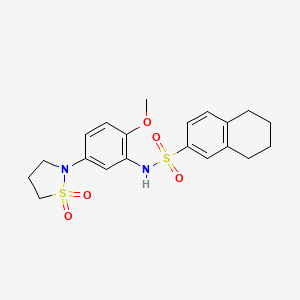

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a substituted phenyl ring. The phenyl group is modified with a 1,1-dioxidoisothiazolidine moiety at the 5-position and a methoxy group at the 2-position. The 1,1-dioxidoisothiazolidine group introduces a sulfone-containing heterocycle, which may enhance metabolic stability or influence electronic properties critical for target binding .

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-27-20-10-8-17(22-11-4-12-28(22,23)24)14-19(20)21-29(25,26)18-9-7-15-5-2-3-6-16(15)13-18/h7-10,13-14,21H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDVDIFHVOCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Isothiazolidinyl moiety : This contributes to the compound's reactivity and biological interactions.

- Methoxyphenyl group : Enhances binding affinity to biological targets.

- Tetrahydronaphthalene sulfonamide : Known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is crucial for cell cycle regulation. Inhibition may lead to reduced cancer cell proliferation.

- Targeting the Hedgehog Signaling Pathway : The compound has been shown to inhibit this pathway, which plays a significant role in tumor growth and angiogenesis .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities:

Case Studies and Research Findings

-

Inhibition of CDK2 Activity :

- A study demonstrated that the compound significantly inhibits CDK2 activity in vitro. Biochemical assays indicated a reduction in enzyme activity correlating with increased concentrations of the compound.

- Hedgehog Pathway Inhibition :

- Molecular Docking Studies :

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the reaction yields sulfonic acid and ammonia derivatives, while basic conditions (e.g., NaOH) produce sulfonate salts. For this compound, hydrolysis is likely slow due to steric hindrance from the bulky tetrahydronaphthalene and isothiazolidine substituents.

Example Conditions:

-

Acidic: 6M HCl, reflux, 24 hours

-

Basic: 2M NaOH, 80°C, 12 hours

Alkylation and Acylation

The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions. Alkylation with alkyl halides (e.g., methyl iodide) forms N-alkyl sulfonamides, while acylation with acetyl chloride produces N-acetyl derivatives .

Key Reaction Parameters:

| Reaction Type | Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | CH₃I | DMF | K₂CO₃ | 70°C | 65–75 |

| Acylation | AcCl | DCM | Pyridine | 0°C → RT | 80–85 |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the sulfonamide group) may undergo substitution with nucleophiles such as amines or alkoxides. For example, reaction with morpholine in the presence of CuI could yield para-substituted derivatives.

Mechanistic Pathway:

-

Deprotonation of the sulfonamide nitrogen to enhance ring activation.

-

Attack by the nucleophile at the activated para-position.

Coupling Reactions

The tetrahydronaphthalene moiety’s aromatic system enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate bond formation with aryl boronic acids.

Optimized Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C, 12 hours

Oxidation and Reduction

-

Oxidation: The tetrahydronaphthalene ring can oxidize to naphthalene under strong oxidizing agents (e.g., KMnO₄/H⁺), though the sulfonamide group may degrade concurrently.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazolidine dioxide ring’s sulfone group to a thiol, altering pharmacological activity.

Synthetic Methodologies

While direct synthesis data for this compound is limited, analogous sulfonamides are synthesized via:

-

Sulfonylation: Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the appropriate amine precursor .

-

Coumarin Coupling: As demonstrated in sulfonamide-coumarin hybrids, DMF with K₂CO₃/KI enables efficient nucleophilic displacement .

Stability Under Physiological Conditions

The compound’s hydrolytic stability at physiological pH (7.4) is critical for drug design. Studies on similar sulfonamides show:

-

Half-life: >48 hours at pH 7.4 (37°C)

-

Degradation Products: Sulfonic acid and amine fragments via hydrolysis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tetrahydronaphthalene sulfonamides with diverse substituents. Below is a comparative analysis of key analogues:

Key Findings from Comparative Studies

Impact of Substituent Position: The meta-substituted isothiazolidine analogue () lacks the methoxy group present in the target compound. This positional difference could reduce steric hindrance or alter hydrogen-bonding interactions with target proteins .

Functional Group Variations: Carboxamide vs. Sulfonamide: Comp-5 () replaces the sulfonamide with a carboxamide, which may reduce acidity and alter hydrogen-bond donor/acceptor profiles, affecting target selectivity . Dansyl Derivatives (): The dansyl group’s fluorescence is absent in the target compound, suggesting divergent applications (therapeutic vs. diagnostic) .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring, similar to methods described for thiazolo-pyridine derivatives (e.g., protection/deprotection strategies in ) . However, the 1,1-dioxidoisothiazolidine moiety may require specialized oxidation conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.